2,3,4,4,5-Pentamethylheptane
Description
Contextualizing 2,3,4,4,5-Pentamethylheptane within the Broader Landscape of Branched Alkane Chemistry Research
Research into branched alkanes is driven by both fundamental scientific curiosity and practical applications. From a foundational perspective, the study of isomers, such as the numerous structural variations of dodecane (B42187) (C12H26) which includes this compound, allows for a systematic investigation of how branching affects physical properties like boiling point, melting point, and viscosity. libretexts.orglibretexts.org Generally, increased branching leads to a more compact, spherical molecular shape, which tends to lower the boiling point due to reduced surface area and weaker van der Waals forces, while potentially increasing the melting point if the branching allows for a more ordered crystal lattice. libretexts.org
The thermodynamic stability of branched alkanes is another area of intense research. Contrary to what might be expected from steric hindrance, many branched alkanes are thermodynamically more stable than their linear counterparts. researchgate.net This phenomenon is attributed to a combination of factors, including stabilizing intramolecular interactions and differences in bond energies. The study of specific, highly substituted isomers like this compound allows for the detailed examination of these stabilizing and destabilizing effects.
Furthermore, highly branched alkanes are of significant interest in the field of fuel science. Their combustion properties, including octane (B31449) rating and ignition delay, are critically dependent on their molecular structure. osti.gov For instance, certain highly branched C12 isomers are investigated as potential components or surrogates for jet fuels and diesel fuels derived from renewable sources. google.comgoogle.comacs.org The presence of this compound has been noted in patent literature concerning renewable fuel compositions, highlighting its relevance in the development of next-generation energy sources. google.comgoogle.com
Rationale for Dedicated Scholarly Inquiry into this compound and its Stereoisomers
The specific structure of this compound, with its geminal dimethyl group at the C4 position and adjacent methyl groups, presents a unique case for studying intramolecular strain and its consequences. This high degree of substitution creates significant steric crowding, which can influence bond lengths, bond angles, and the rotational barriers of carbon-carbon single bonds. Detailed computational and experimental studies on such molecules can provide valuable data for refining molecular mechanics and quantum chemical models used to predict the properties of complex organic molecules.
The presence of multiple chiral centers in this compound (at positions C2, C3, and C5) means that it can exist as multiple stereoisomers. stackexchange.com The study of these individual stereoisomers, or mixtures thereof, is crucial for a complete understanding of its chemical and physical behavior. The separation and characterization of these stereoisomers would allow for an investigation into how stereochemistry influences properties such as optical activity and interactions with other chiral molecules.
A dedicated scholarly inquiry into this compound is therefore justified by its potential to:
Provide a deeper understanding of the interplay between steric hindrance and thermodynamic stability in highly branched alkanes.
Serve as a model compound for testing and improving computational chemistry methods.
Contribute to the development of advanced fuel technologies, particularly in the realm of renewable and synthetic fuels.
Offer insights into the complexities of stereoisomerism in acyclic systems with multiple chiral centers.
Physicochemical Properties of this compound
The following table summarizes some of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.34 g/mol |
| CAS Number | 62199-71-7 |
| Boiling Point | 200 °C |
| Melting Point | -50.8 °C (estimate) |
| Density | 0.790 g/cm³ |
| Refractive Index | 1.4395 |
| Henry's Law Constant | 7.0 x 10⁻⁷ mol/(m³·Pa) at 298.15 K copernicus.orgcopernicus.org |
Data sourced from ChemicalBook, unless otherwise cited. chemicalbook.com
Synthesis of Highly Branched Alkanes
Common strategies often involve the coupling of smaller, functionalized precursors. For instance, Grignard reactions involving tertiary alkyl halides and carbonyl compounds can be employed to create quaternary carbon centers, a key feature of many highly branched alkanes. plymouth.ac.uk Subsequent dehydration of the resulting alcohol and hydrogenation of the alkene can yield the desired saturated hydrocarbon. plymouth.ac.uk
Other methods for the synthesis of substituted alkanes include:
Kolbe electrolysis , where the electrolysis of carboxylate salts leads to the formation of a radical that can couple to form a new C-C bond, which is particularly useful for creating longer-chain alkanes.
Catalytic reforming , an industrial process that can increase the branching of alkanes, though it often produces a mixture of isomers. stackexchange.com
Modern cross-coupling reactions , such as those employing organometallic reagents, can offer more controlled and selective ways to form specific C-C bonds, even in sterically demanding environments. stackexchange.com
The synthesis of a specific, highly substituted target like this compound would likely require a multi-step approach with careful selection of reagents and reaction conditions to manage the significant steric challenges. nih.govnih.gov
Stereoisomerism in this compound
The molecular structure of this compound contains three chiral centers at carbon atoms 2, 3, and 5. The presence of these stereocenters means that the compound can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. For this compound, this would theoretically allow for 2³ = 8 stereoisomers, which would exist as four pairs of enantiomers.
The study of stereoisomerism in alkanes is a fundamental aspect of organic chemistry. fiveable.me While constitutional isomers, such as the different structural arrangements of C12H26, have different physical and chemical properties, stereoisomers of the same compound can also exhibit distinct characteristics, particularly in their interaction with plane-polarized light (optical activity) and with other chiral molecules. fiveable.mefreechemistryonline.com
Structure
3D Structure
Properties
CAS No. |
62199-70-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,4,4,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-10(4)12(6,7)11(5)9(2)3/h9-11H,8H2,1-7H3 |
InChI Key |
CHHJLGDSEYTKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)C(C)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2,3,4,4,5 Pentamethylheptane
Chemo-catalytic Approaches for the De Novo Synthesis of Highly Branched Alkanes
The de novo synthesis of highly branched alkanes is a cornerstone of modern organic chemistry, with applications ranging from fuel production to materials science. Chemo-catalytic methods are at the forefront of these efforts, offering efficient and selective routes to complex hydrocarbon structures.
Alkylation is a fundamental process for the synthesis of highly branched alkanes. In the context of fuel production, alkylation is employed to combine light olefins and isoparaffins to yield high-octane alkylates. The formation of pentamethylheptane isomers can be envisioned through the acid-catalyzed alkylation of isobutane (B21531) with propene, followed by further alkylation steps. The reaction mechanism typically involves the formation of a carbenium ion intermediate, which then attacks an olefin. The resulting larger carbenium ion can then abstract a hydride from another isoparaffin molecule, propagating the chain reaction and yielding the desired branched alkane.
Key catalysts for this process include strong acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). The choice of catalyst and reaction conditions can influence the product distribution, favoring the formation of specific isomers. For instance, lower temperatures generally favor the production of more highly branched isomers.
Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their application in the synthesis of highly branched alkanes is particularly valuable for constructing quaternary carbon centers, a key feature of 2,3,4,4,5-pentamethylheptane.
A plausible synthetic route utilizing Grignard chemistry could involve the reaction of a tertiary alkyl magnesium halide, such as tert-butylmagnesium chloride, with a suitable ketone, like 3,4-dimethyl-2-pentanone. The resulting tertiary alcohol can then be deoxygenated to yield the target alkane. The versatility of Grignard reagents allows for a modular approach to the synthesis of complex branched structures, as a wide variety of starting materials can be employed.
Selective Hydrogenation Techniques for Saturated Branched Structures
Many synthetic routes to highly branched alkanes proceed through unsaturated intermediates, such as alkenes or alkynes. Selective hydrogenation is therefore a critical final step to obtain the desired saturated structures. The choice of catalyst is paramount to ensure complete saturation of the carbon-carbon double or triple bonds without causing undesirable side reactions like isomerization or cracking.
Commonly used catalysts for this purpose include platinum group metals, such as platinum (Pt), palladium (Pd), and rhodium (Rh), supported on various materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). For instance, the hydrogenation of a highly branched alkene precursor to this compound would typically be carried out under a hydrogen atmosphere in the presence of a catalyst like PtO₂ (Adam's catalyst) or Pd/C. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity.
| Catalyst | Support | Typical Application |
| Platinum (Pt) | Carbon (C) | Hydrogenation of alkenes and alkynes |
| Palladium (Pd) | Alumina (Al₂O₃) | Selective hydrogenation |
| Rhodium (Rh) | Silica (SiO₂) | Aromatic ring hydrogenation |
| Platinum(IV) oxide (PtO₂) | None (used as is) | Hydrogenation of various functional groups |
Considerations for Industrial-Scale Synthesis and Process Optimization for Branched Alkanes
The industrial-scale synthesis of highly branched alkanes is primarily driven by the demand for high-octane gasoline. Processes like catalytic alkylation and isomerization are central to the production of these valuable fuel components.
Process optimization for the industrial synthesis of branched alkanes focuses on several key factors:
Catalyst Performance: The development of robust and regenerable catalysts is crucial for economic viability. Solid acid catalysts are being explored as alternatives to liquid acids like H₂SO₄ and HF to mitigate environmental and safety concerns.
Feedstock Flexibility: The ability to utilize a variety of feedstocks, including different olefins and isoparaffins, is advantageous for adapting to market fluctuations.
Reaction Conditions: Optimizing temperature, pressure, and residence time can significantly impact product yield and selectivity. For example, in alkylation processes, maintaining a low temperature is critical to suppress side reactions and favor the formation of the most desirable isomers.
Separation and Purification: Efficient separation of the desired branched alkane from the reaction mixture is essential. Distillation is a common method, but the close boiling points of different isomers can make this challenging.
| Process Parameter | Industrial Consideration |
| Catalyst | Activity, selectivity, lifetime, and regenerability |
| Feedstock | Purity, availability, and cost |
| Temperature | Control of reaction rate and selectivity |
| Pressure | Maintaining reactants in the desired phase |
| Separation | Energy consumption and efficiency of distillation |
Stereospecific and Stereoselective Synthesis of this compound and its Isomers
This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. The stereospecific and stereoselective synthesis of a particular stereoisomer of this molecule is a formidable challenge that requires precise control over the three-dimensional arrangement of atoms during the reaction.
While specific literature on the stereoselective synthesis of this compound is scarce, general principles of asymmetric synthesis can be applied. Chiral auxiliaries, chiral catalysts, and substrate-controlled reactions are the primary tools for achieving stereoselectivity.
A hypothetical approach could involve the use of a chiral catalyst in an alkylation or a Grignard reaction to favor the formation of one enantiomer or diastereomer over the others. For instance, a chiral ligand could be used to modify a metal catalyst in a hydrogenation reaction, leading to the selective formation of a specific stereoisomer of this compound from an achiral precursor. The development of such methods would be of significant academic interest and could have applications in areas where the specific stereochemistry of a molecule is critical.
Reaction Mechanisms and Transformational Chemistry of 2,3,4,4,5 Pentamethylheptane
Oxidative Reactivity and Product Pathways of Branched Alkanes
Saturated aliphatic hydrocarbons, such as 2,3,4,4,5-Pentamethylheptane, are typically unreactive under mild conditions. However, they can react with strong oxidizing agents. nih.gov The oxidation of branched alkanes can lead to the formation of various oxygenated products, primarily alcohols and ketones, depending on the specific reagents and reaction conditions employed. smolecule.com
The reactivity of C-H bonds towards oxidation generally follows the order of tertiary > secondary > primary, due to the relative stability of the resulting free radical or carbocation intermediate. In the structure of this compound, there are several types of hydrogen atoms:
Primary (1°): On the methyl groups at positions 1, 2, 3, 5, and the two methyls at position 4.
Secondary (2°): On the methylene (B1212753) group at position 6.
Tertiary (3°): At positions 3 and 5.
Consequently, oxidation is most likely to occur at the tertiary positions (C3 and C5), leading to the formation of tertiary alcohols. Further oxidation, if possible, or oxidation at other sites could yield a variety of ketones and other alcohol isomers. The high degree of branching and steric hindrance around the quaternary C4 atom influences the accessibility of adjacent reaction sites. Studies on the low-temperature oxidation of other highly branched alkanes, like isomers of dodecane (B42187) (C12), are crucial for understanding the autoignition characteristics relevant to fuel science. researchgate.net
Reductive Transformations of Oxygenated Derivatives of this compound
The oxygenated derivatives of this compound, such as the alcohols and ketones formed via oxidation, can undergo reductive transformations. Standard organic reduction methods can be applied to convert these functional groups. For instance, a ketone derivative could be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
While specific studies on oxygenated derivatives of this compound are not prevalent, the principles of reduction can be inferred from related compounds. For example, the reduction of unsaturated precursors is a common method to synthesize saturated alkanes. Research on the isomer 2,2,4,6,6-Pentamethylhept-3-ene shows it can be reduced to its corresponding saturated alkane, 2,2,4,6,6-Pentamethylheptane (B104275), using hydrogen gas with a metal catalyst. This demonstrates that if a synthetic route to an unsaturated version of this compound were developed, catalytic hydrogenation would be an effective final step to produce the target alkane. google.com
Halogenation and Other Substitution Reaction Mechanisms in Branched Alkanes
Alkanes can undergo substitution reactions, most notably halogenation, through a free-radical chain mechanism. smolecule.comwikipedia.org This process is typically initiated by UV light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two halogen radicals. wikipedia.org
The reaction proceeds via a three-step mechanism:
Initiation: The halogen molecule is split into two radical atoms.
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain.
Termination: The reaction stops when two radicals combine in various ways. wikipedia.org
Free-Radical Halogenation Selectivity in Highly Branched Alkanes
Free-radical halogenation of an asymmetric alkane like this compound can produce a mixture of isomeric products. wikipedia.org However, the reaction is not random; it exhibits regioselectivity based on the stability of the alkyl radical intermediate formed during the propagation step. youtube.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com
This stability trend means that hydrogen atoms on more substituted carbons are abstracted more readily. missouri.edu
Chlorination is relatively fast and less selective. While it favors the formation of the most stable radical, it will still produce significant amounts of all possible isomers. missouri.edu
Bromination is much slower and significantly more selective. It will almost exclusively yield the product resulting from the abstraction of the most stable hydrogen. masterorganicchemistry.commissouri.edu
For this compound, bromination would strongly favor substitution at the tertiary C3 and C5 positions. Chlorination would also favor these positions but would produce a more complex mixture of monochlorinated products, as detailed in the table below.
| Position of H | Type of H | Number of H's | Relative Reactivity (Approx. for Cl₂) | Statistical Product Contribution (No. of H's × Reactivity) |
|---|---|---|---|---|
| C1, C's on C2, C's on C4, C' on C3, C' on C5 | Primary (1°) | 21 | 1 | 21 |
| C6 | Secondary (2°) | 2 | 4 | 8 |
| C3, C5 | Tertiary (3°) | 2 | 5 | 10 |
Catalytic Activation and Functionalization of this compound
Due to their general inertness, the functionalization of alkanes often requires catalytic activation to break the strong C-H bonds. This is a significant area of research aimed at converting abundant hydrocarbons into more valuable chemicals.
Role of Lewis Acids in Alkane Conversion
Lewis acids play a critical role in the conversion of alkanes, particularly in processes like isomerization and cracking. frontiersin.org They can act as catalysts by interacting with the alkane to facilitate the formation of a carbocation intermediate, typically through the abstraction of a hydride ion (H⁻). This highly reactive carbocation can then undergo rearrangements to form more stable isomers or break down into smaller alkenes and alkanes.
While specific studies on the Lewis acid-catalyzed conversion of this compound are scarce, processes involving its isomers are documented. For example, the synthesis of 2,2,4,6,6-pentamethylheptane-4-thiol (B1608359) from triisobutene (a C12 alkene) can be catalyzed by Lewis acids such as boron trifluoride (BF₃). google.comsmolecule.comgoogle.com Similarly, the synthesis of other pentamethylheptane isomers may involve Friedel-Crafts alkylation, which employs Lewis acid catalysts. evitachem.com These examples underscore the capability of Lewis acids to catalyze reactions involving the highly branched C12 backbone.
Understanding Reaction Kinetics and Pathways at the Molecular Level
Investigating reaction kinetics provides a molecular-level understanding of the chemical pathways involved in alkane transformations. For halogenation, the Hammond Postulate explains the observed selectivity: the transition state for the endothermic hydrogen abstraction by bromine resembles the alkyl radical product more closely than the transition state for the exothermic abstraction by chlorine. missouri.edu This means the stability differences between primary, secondary, and tertiary radicals are more pronounced in the transition state for bromination, leading to higher selectivity. missouri.edu
In catalytic processes like alkane cracking, kinetics can be complex. Studies on the cracking of alkanes like n-pentane and n-hexane over zeolite catalysts (solid acids) show that reaction rates and product distributions are highly dependent on conditions like temperature and pressure. rsc.org At different pressures, the reaction can shift between monomolecular and bimolecular pathways, which alters the activation energy and the types of products formed. rsc.org Kinetic models, sometimes using computational methods, are developed to predict these behaviors and understand the underlying reaction mechanisms. biosynth.comacs.org
Advanced Analytical and Spectroscopic Characterization of 2,3,4,4,5 Pentamethylheptane
High-Resolution Chromatographic Techniques for Complex Hydrocarbon Mixtures
The separation of 2,3,4,4,5-pentamethylheptane from a matrix of other hydrocarbons, especially its isomers, presents a significant analytical challenge. High-resolution chromatographic techniques are indispensable for achieving the necessary separation to enable accurate identification and quantification.
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the analysis of complex volatile and semi-volatile mixtures, such as those found in petroleum products. wikipedia.orggcms.cz This method utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power compared to conventional one-dimensional GC. wikipedia.orggcms.cznih.gov
In the context of analyzing this compound, GCxGC offers a robust solution for separating it from other dodecane (B42187) (C12H26) isomers. The first dimension column typically separates compounds based on their boiling points, while the second, shorter column provides a rapid separation based on a different property, such as polarity. wikipedia.org This orthogonal separation mechanism allows for the resolution of co-eluting compounds that would otherwise overlap in a single-column separation. gcms.cz The resulting data is presented as a two-dimensional contour plot, where structurally related compounds often appear in distinct patterns, facilitating identification. gcms.cz The increased resolution and structured chromatograms provided by GCxGC are crucial for the detailed characterization of complex hydrocarbon samples containing numerous branched alkanes. gcms.cz
Table 1: Principles of GCxGC for Isomeric Separation
| Feature | Description | Relevance to this compound |
|---|---|---|
| Instrumentation | Two capillary columns with different stationary phases connected by a modulator. | Allows for separation based on two independent properties (e.g., boiling point and polarity). |
| Modulation | The heart of GCxGC, it traps, focuses, and re-injects small portions of the effluent from the first column onto the second column. wikipedia.org | Ensures that the entire sample is subjected to the two-dimensional separation. |
| Peak Capacity | Significantly higher than one-dimensional GC, allowing for the separation of hundreds to thousands of compounds in a single run. gcms.cz | Essential for resolving this compound from its numerous structural isomers in complex mixtures. |
| Data Visualization | Results are displayed as a 2D contour plot, with retention times from both columns as the axes. | Structurally related compounds, like families of branched alkanes, form distinct patterns, aiding in identification. |
State-of-the-Art Mass Spectrometry for Structural Elucidation of Branched Alkanes
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of organic molecules. For highly branched alkanes like this compound, advanced MS techniques are required to overcome the challenges posed by their low polarity and extensive fragmentation in conventional methods.
Conventional electron ionization (EI) mass spectrometry often leads to extensive fragmentation of alkanes, making it difficult to identify the molecular ion. pragolab.czic.ac.uk Soft ionization techniques are designed to minimize this fragmentation, preserving the molecular ion and providing clear molecular weight information. pragolab.cz
For a compound like this compound, techniques such as chemical ionization (CI) or field ionization (FI) can be employed. These methods impart less energy to the analyte molecule during the ionization process, resulting in a mass spectrum dominated by the molecular ion peak (M+). This is particularly advantageous when analyzing complex mixtures, as it simplifies the identification of individual components based on their molecular weights. pragolab.cz While soft ionization provides valuable molecular weight data, the lack of fragmentation means less structural information is obtained compared to EI-MS. quora.com
Ultrahigh-resolution mass spectrometry (UHR-MS), often utilizing Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely high mass accuracy. mdpi.comdoaj.org This capability allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. mdpi.com For this compound (C12H26), UHR-MS can distinguish it from other compounds with the same nominal mass but different elemental formulas.
The study of complex hydrocarbon mixtures, often termed "petroleomics," heavily relies on UHR-MS to characterize the thousands of different compounds present in crude oil and related products. mdpi.comdoaj.orgresearchgate.net By providing a precise molecular formula, UHR-MS is a powerful tool for the molecular characterization of branched alkanes within these intricate matrices. mdpi.com
Laser desorption/ionization (LDI) mass spectrometry is a technique used for the analysis of non-volatile compounds. For nonpolar molecules like alkanes, which are difficult to ionize, the addition of a cationizing agent is often necessary. Silver ions (Ag+) have proven to be effective for this purpose. nih.govresearchgate.net
In Ag-LDI-MS, the sample is mixed with a silver salt or deposited on a silver-containing substrate. researchgate.netnih.gov Upon irradiation with a laser, the silver ion forms an adduct with the hydrocarbon molecule (e.g., [M+Ag]+). This process facilitates the desorption and ionization of the alkane, allowing for its detection by the mass spectrometer. This technique is particularly useful for the analysis of long-chain and complex hydrocarbons that are not amenable to other ionization methods. researchgate.net
Table 2: Comparison of Advanced Mass Spectrometry Techniques for Alkane Analysis
| Technique | Principle | Primary Information Obtained | Advantage for this compound |
|---|---|---|---|
| Soft Ionization MS | Low-energy ionization to minimize fragmentation. pragolab.cz | Molecular weight. | Unambiguous determination of molecular mass, reducing spectral complexity. |
| Ultrahigh-Resolution MS (UHR-MS) | Very high mass accuracy and resolving power. mdpi.comdoaj.org | Elemental formula. | Confirms the elemental composition (C12H26) with high confidence. |
| Ag-LDI-MS | Laser-induced desorption and ionization facilitated by the formation of silver ion adducts. researchgate.net | Molecular weight of non-volatile or difficult-to-ionize alkanes. | Enables mass spectrometric analysis of the compound if it is not sufficiently volatile for GC-MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Discrimination and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the discrimination of isomers. creative-biostructure.com Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the different types of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The chemical shift, integration, and splitting pattern (multiplicity) of each signal would provide crucial information for confirming the structure. Similarly, the ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom.
The key strength of NMR in this context is its ability to distinguish between isomers. sciepub.comnih.gov For example, the NMR spectra of this compound would be significantly different from those of its isomers, such as 2,2,4,6,6-pentamethylheptane (B104275), due to the different connectivity of the atoms. chemicalbook.comnist.gov Furthermore, NMR can be used for quantitative analysis by comparing the integral of a specific signal from the analyte to that of a known internal standard. sciepub.com Advanced 2D NMR techniques, such as COSY and HSQC, can further aid in the structural assignment by revealing the connectivity between protons and carbons. creative-biostructure.com
Table 3: Predicted ¹H and ¹³C NMR Characteristics for this compound
| Atom Type | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) | Notes |
|---|---|---|---|
| ¹H NMR | |||
| Methyl (CH₃) | 0.8 - 1.2 | Doublets, Triplets, Singlets | The exact chemical shifts and multiplicities would depend on the specific location of the methyl group. |
| Methylene (CH₂) | 1.2 - 1.6 | Multiplets | The CH₂ group at the C6 position would have a complex splitting pattern. |
| Methine (CH) | 1.5 - 2.0 | Multiplets | The methine protons at C2, C3, and C5 would likely have overlapping and complex signals. |
| ¹³C NMR | |||
| Methyl (CH₃) | 10 - 30 | N/A | Multiple signals are expected due to the different chemical environments of the seven methyl groups. |
| Methylene (CH₂) | 30 - 45 | N/A | A single signal is expected for the C6 methylene carbon. |
| Methine (CH) | 30 - 50 | N/A | Three distinct signals are expected for the C2, C3, and C5 methine carbons. |
Note: The predicted chemical shift ranges are approximate and are based on general values for alkanes. Actual values may vary depending on the solvent and other experimental conditions.
Two-Dimensional Double-Quantum Filtered Correlation Spectroscopy (2D DQF-COSY)
Two-Dimensional Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a powerful NMR technique utilized to establish through-bond connectivities between protons. Unlike standard COSY, DQF-COSY effectively suppresses the intense diagonal peaks, which can obscure cross-peaks near the diagonal, and provides cross-peaks with a cleaner, more interpretable phase structure. This is particularly advantageous for complex molecules like this compound, where spectral overlap is common.
The DQF-COSY experiment filters out signals from isolated spins, meaning only protons that are scalar coupled to another proton will give rise to a cross-peak. The resulting 2D spectrum maps the correlations between coupled protons, allowing for the tracing of the carbon skeleton.
For this compound, the DQF-COSY spectrum would be expected to show specific correlations that confirm its unique structure. For instance, the proton on C3 would show a cross-peak with the protons of the methyl group on C3 and the proton on C2. Similarly, the proton on C5 would exhibit correlations with the protons of the methyl group on C5 and the protons of the C6 methylene group. The absence of a proton on the quaternary carbon at C4 means it will not participate in these correlations, a key feature in confirming the pentamethyl substitution pattern.
Table 1: Predicted DQF-COSY Correlations for this compound
| Proton(s) | Expected Correlated Proton(s) |
|---|---|
| H2 | H3, CH3 on C2 |
| H3 | H2, CH3 on C3 |
| H5 | H6, CH3 on C5 |
| H6 | H5, H7 |
Characterization of Submolecular Groups within Branched Alkane Mixtures
Beyond the analysis of a pure compound, spectroscopic techniques are crucial for characterizing complex mixtures of branched alkanes. Techniques like 2D DQF-COSY can be extended to quantify the composition of such mixtures by identifying and integrating the signals corresponding to specific submolecular groups. acs.orgnih.gov This approach is valuable in industrial applications where hydrocarbon streams contain a variety of isomers.
In a mixture containing this compound and other branched alkanes, the analysis would focus on identifying unique proton environments and their corresponding cross-peaks. For example, the presence of a quaternary carbon with two attached methyl groups (a gem-dimethyl group) at the C4 position in this compound gives rise to a characteristic chemical shift for these methyl protons. By analyzing the 2D NMR data, it is possible to distinguish and quantify different types of methyl, methylene, and methine groups. nih.gov
A partial least-squares regression analysis can be applied to the spectral data to correlate it with the concentrations of different submolecular groups, such as those listed in the table below. acs.org This allows for a detailed compositional analysis of the alkane mixture.
Table 2: Key Submolecular Groups for Characterization in Branched Alkane Mixtures
| Submolecular Group | Structural Representation |
|---|---|
| Methylene | -CH2- |
| Methine | >CH- |
| Methyl | -CH3 |
| Isopropyl | (CH3)2CH- |
| tert-Butyl | (CH3)3C- |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. orgchemboulder.com For alkanes, the most prominent vibrational modes are the C-H stretching and bending vibrations. uobabylon.edu.iq
In the IR spectrum of this compound, the C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. orgchemboulder.com The C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups typically appear in the 1350-1470 cm⁻¹ range. uobabylon.edu.iq The ratio of the integrated intensities of the CH₂ and CH₃ absorption bands can provide information about the degree of branching in the molecule. researchgate.net The presence of a gem-dimethyl group at the C4 position may give rise to a characteristic doublet in the C-H bending region.
Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. libretexts.org For a highly symmetric molecule or functional groups, certain vibrations may be IR-inactive but Raman-active, and vice versa. In the case of this compound, the C-C bond vibrations, which are generally weak in the IR spectrum, would be more prominent in the Raman spectrum, providing valuable information about the carbon skeleton.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H Stretch | 2850 - 3000 | IR, Raman |
| C-H Bend (Methyl/Methylene) | 1350 - 1470 | IR, Raman |
| C-C Stretch | 800 - 1200 | Raman |
Mentioned Compounds
Computational Chemistry and Theoretical Studies on 2,3,4,4,5 Pentamethylheptane Molecular Systems
Molecular Dynamics Simulations for Conformational Ensembles and Interfacial Behavior of Branched Alkanes
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the study of the physical movements of atoms and molecules over time. For highly branched alkanes such as 2,3,4,4,5-pentamethylheptane, MD simulations provide critical insights into their complex conformational ensembles and behavior at interfaces.
At interfaces, such as between a liquid hydrocarbon and water or vapor, branched alkanes exhibit distinct behaviors. MD simulations show that the shape and orientation of alkane molecules at the interface influence properties like interfacial tension. rsc.org For alkanes at a water interface, molecules may adopt specific orientations to minimize unfavorable interactions. rsc.orgosti.gov The complex geometry of this compound would lead to a diffuse and structurally complex interfacial layer compared to the more ordered layers formed by linear alkanes. mdpi.comresearchgate.net These simulations are crucial for understanding phenomena in applications like lubrication, fuel sprays, and environmental science. rsc.org
Force Field Development and Validation for Highly Branched Alkanes (e.g., L-OPLS, TraPPE, MARTINI)
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For highly branched alkanes, developing and validating accurate force fields is a significant challenge.
Several force fields are commonly used, each with different levels of detail and parameterization strategies:
All-Atom (AA) Force Fields : Models like the Optimized Potentials for Liquid Simulations (OPLS-AA) and its refined versions (e.g., L-OPLS) explicitly represent every atom in the molecule. semanticscholar.org The L-OPLS force field was specifically optimized for long and branched hydrocarbons by refining torsional parameters against high-level quantum mechanical calculations and adjusting non-bonded parameters to better reproduce experimental liquid properties like density and heat of vaporization. semanticscholar.orgnih.gov
United-Atom (UA) Force Fields : The Transferable Potentials for Phase Equilibria (TraPPE-UA) force field simplifies the system by treating aliphatic carbon atoms and their bonded hydrogens (e.g., CH, CH₂, CH₃) as single interaction centers. mdpi.com This coarse-graining reduces computational cost while maintaining good accuracy for predicting the thermophysical properties of hydrocarbons, including branched isomers. researchgate.net
Coarse-Grained (CG) Force Fields : The MARTINI force field offers an even higher level of coarse-graining, typically mapping four heavy atoms to a single interaction site. qmul.ac.uksoton.ac.uk While this allows for simulations of much larger systems and longer timescales, it comes at the cost of losing detailed chemical specificity, making it less suitable for studying the subtle conformational details of specific isomers like this compound.
Validation is a critical step in force field development. It involves comparing simulation results against a wide range of experimental data not used in the initial parameterization, such as melting points, viscosities, and diffusion coefficients. qmul.ac.uk Benchmarking studies that compare the performance of different force fields for alkanes have shown that no single model is superior for all properties, highlighting the importance of selecting a force field appropriate for the specific research question. qmul.ac.uksoton.ac.uk
| Force Field | Model Type | Primary Strengths | Typical Applications |
|---|---|---|---|
| L-OPLS | All-Atom | High detail, good for conformational energetics and liquid properties. nih.gov | Thermodynamics and dynamics of liquid alkanes. |
| TraPPE-UA | United-Atom | Computationally efficient, accurate for phase equilibria and bulk properties. mdpi.comresearchgate.net | Vapor-liquid equilibria, adsorption in porous materials. |
| MARTINI | Coarse-Grained | Very high computational efficiency for large systems and long timescales. soton.ac.uk | Self-assembly, biomolecular systems, large-scale phenomena. |
Simulation of Fuel Combustion Dynamics in External Electric Fields involving Pentamethylheptane Isomers
The combustion of hydrocarbon fuels is a complex process involving numerous chemical reactions. Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, allow researchers to model the bond-breaking and bond-forming events that occur during combustion at the atomic scale.
A notable study investigated the combustion of pentamethylheptane isomers in the presence of an external electric field. Such fields can influence combustion chemistry, potentially offering a way to control ignition and burning characteristics. The simulations showed that applying an external electric field accelerates combustion. The method used to calculate atomic charges within the simulation (e.g., Charge Equilibration - QEq) significantly impacts the results, with different schemes leading to variations in the predicted combustion kinetics. This research highlights the sensitivity of reactive MD simulations to their underlying parameters and reveals simulation artifacts that must be carefully managed for accurate predictions of fuel combustion.
Quantum Chemical Calculations for Energetics and Reaction Mechanisms
Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, provide a fundamental understanding of molecular electronic structure. These methods are essential for determining the energetics and reaction mechanisms of molecules like this compound. QC calculations can be used to compute properties such as heats of formation, bond energies, and the energy barriers of chemical reactions, providing data that can be used to parameterize and validate the force fields used in MD simulations. arcjournals.org
Ab Initio and Density Functional Theory (DFT) Approaches for Branched Alkane Systems
Ab initio (from first principles) methods and Density Functional Theory (DFT) are the two main pillars of quantum chemical calculations.
Certain DFT functionals, such as the M06-2X functional from the "Minnesota" family, have been shown to perform particularly well for main-group thermochemistry and can resolve complex electron correlation problems, including the energetics of alkane branching. acs.orgnih.gov These advanced methods allow for the accurate calculation of isomerization energies and bond separation energies, which are key thermodynamic parameters. acs.orgacs.org
| Finding | Underlying Physical Reason | Significance |
|---|---|---|
| Branched alkanes are thermodynamically more stable than linear alkanes. nih.govacs.org | Favorable electrostatic and electron correlation effects. acs.org | Explains the prevalence of branched isomers in chemical processes like petroleum refining. |
| Branched alkanes have less destabilizing steric energy. nih.govacs.org | A consequence of the definition of steric energy within DFT. acs.org | Provides a quantum mechanical basis for understanding intramolecular forces. |
| Advanced functionals (e.g., M06-2X) are needed for accurate energy calculations. nih.gov | Properly accounts for medium-range electron correlation effects. acs.org | Enables reliable prediction of reaction enthalpies and isomer stability. |
Prediction of Physicochemical Properties through Quantum Chemical Methods (e.g., COSMO-RS)
Quantum chemical calculations can be combined with statistical thermodynamics to predict a wide range of physicochemical properties. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for this purpose. researchgate.net
The COSMO-RS method first uses a DFT calculation to determine the screening charge density on the surface of a molecule placed in a virtual conductor. ua.pt This "sigma profile" acts as a detailed fingerprint of the molecule's polarity. Then, using statistical thermodynamics, COSMO-RS calculates the interaction energies between these surface segments to predict thermodynamic properties of liquids and mixtures without relying on experimental data for the specific mixture. researchgate.netua.pt
For a highly branched alkane like this compound, COSMO-RS can be used to predict key properties required for chemical process design, including:
Vapor pressure researchgate.netscm.com
Activity coefficients in mixtures
Solubility in various solvents
Enthalpy of vaporization scm.com
The accuracy of COSMO-RS predictions depends on the quality of the initial DFT calculation and can be influenced by factors such as the molecule's conformational flexibility. For flexible molecules, it is important to consider an ensemble of relevant conformers to obtain accurate property predictions.
Theoretical Conformational Analysis of this compound Stereoisomers
This compound has three stereocenters (at carbons 3, 4, and 5), meaning it can exist as multiple stereoisomers. A theoretical conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of each of these stereoisomers and the energy barriers for converting between them.
Due to its highly substituted nature, this compound is subject to extreme steric crowding. A conformational analysis of such a molecule would likely be performed using computational methods like Molecular Mechanics (MM) or DFT. ucl.ac.ukmdpi.com The analysis would involve systematically rotating the dihedral angles of the carbon-carbon single bonds in the heptane (B126788) backbone and calculating the potential energy at each step to map out the potential energy surface.
For a highly branched structure, the ground state (lowest energy) conformations are expected to be significantly distorted from the idealized staggered arrangements seen in simpler alkanes. ucl.ac.uk The steric repulsion between the numerous methyl groups forces the C-C-C bond angles to widen and the dihedral angles to twist to relieve strain. The analysis would identify the most stable rotamers and quantify the energy differences between them, which determines their relative populations at a given temperature. Such a study is critical for understanding how the molecule's shape influences its physical properties and chemical reactivity.
Environmental Occurrence, Fate, and Biotransformation of Highly Branched Alkanes
Environmental Persistence and Degradation Pathways of Branched Hydrocarbons
The environmental persistence of branched hydrocarbons is largely governed by their susceptibility to microbial degradation. While many microorganisms can utilize alkanes as a carbon source, the degree of branching significantly affects the rate and efficiency of this process.
Microorganisms have evolved various enzymatic pathways to break down alkanes. The initial step in aerobic degradation typically involves the oxidation of the alkane by enzymes like alkane hydroxylases. This initial attack is often at the terminal methyl group, leading to the formation of a primary alcohol. This alcohol is then further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation pathway for energy production.
Under anaerobic conditions, the degradation mechanisms are different and can involve processes like fumarate (B1241708) addition, where the alkane is added to a fumarate molecule.
The rates of microbial degradation are influenced by several factors, including the availability of nutrients, temperature, pH, and the physical state of the hydrocarbon. For highly branched alkanes, the complex structure can pose a challenge for microbial enzymes, often leading to slower degradation rates compared to their linear counterparts.
| Degradation Pathway | Conditions | Key Initial Step |
| Aerobic | Oxygen present | Oxidation by alkane hydroxylases |
| Anaerobic | Absence of oxygen | Fumarate addition or carboxylation |
Molecular branching generally reduces the rate of biodegradation of alkanes. The presence of multiple methyl groups, as seen in 2,3,4,4,5-Pentamethylheptane, can sterically hinder the active sites of degradative enzymes. This makes it more difficult for microorganisms to initiate the oxidation process.
Research has shown that while some bacteria are capable of degrading branched alkanes like pristane, the process is often slower and less complete than the degradation of n-alkanes. The preferential biodegradation of linear alkanes over branched ones can lead to an enrichment of branched compounds in contaminated environments.
Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation from Branched Alkanes
In the atmosphere, branched alkanes can undergo photooxidation, leading to the formation of Secondary Organic Aerosols (SOAs). SOAs are microscopic particles that can impact air quality, climate, and human health.
The molecular structure of an alkane is a primary determinant of its SOA yield. Modeling studies have shown that for a given carbon number, branched alkanes tend to have lower SOA mass yields compared to linear and cyclic alkanes. This is attributed to the different reaction pathways that the intermediate alkoxy radicals can undergo, such as decomposition or isomerization.
The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model is one tool used to predict SOA formation from the multiphase reactions of various branched alkanes. Simulations using this model suggest that increasing the number of alkyl branches can decrease the ability of alkanes to undergo autoxidation reactions, which are significant contributors to the formation of low-volatility products that form SOA.
Factors that significantly influence the SOA yields from branched alkanes include the levels of nitrogen oxides (NOx) in the atmosphere. However, the seed conditions and humidity appear to have an insignificant impact on SOA formation from these compounds.
| Factor | Influence on Branched Alkane SOA Yield |
| NOx Levels | Significant impact |
| Seed Conditions | Insignificant impact |
| Humidity | Insignificant impact |
Advanced Analytical Techniques for Environmental Monitoring of Branched Alkanes Beyond Identification
Effective environmental monitoring of branched alkanes requires sophisticated analytical techniques that can not only identify their presence but also quantify their concentrations in complex environmental matrices.
Several advanced analytical methods are employed for this purpose:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like branched alkanes. It separates the components of a mixture and provides detailed mass spectra for identification.
High-Performance Liquid Chromatography (HPLC): HPLC is used for separating and quantifying organic compounds in environmental samples, particularly in water and soil.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify organic pollutants based on their unique molecular vibrations, providing information about the functional groups present.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for detecting trace elements, ICP-MS can be coupled with other techniques for comprehensive environmental analysis.
These techniques enable scientists to analyze various pollutants in different environmental samples, such as water, soil, and air, allowing for the tracking of their fate and transport in the environment.
Specialized Research Applications of 2,3,4,4,5 Pentamethylheptane
Model Compound in Advanced Fuel Research and Combustion Science
In the field of combustion science, highly branched iso-alkanes are critical components of both conventional and alternative fuels. researchgate.netbohrium.com While direct research specifically singling out 2,3,4,4,5-pentamethylheptane is limited, extensive studies on its isomers, such as 2,2,4,6,6-pentamethylheptane (B104275) (an iso-dodecane), provide significant insight into its probable behavior and utility. These compounds are studied as model compounds to understand the complex chemical kinetics that govern ignition and combustion processes.
Researchers utilize compounds like iso-dodecane as surrogates for kerosene-based fuels, including jet fuel. wikipedia.org The molecular structure of these highly branched alkanes profoundly affects their autoignition characteristics, particularly at low-to-intermediate temperatures. researchgate.netbohrium.com For instance, studies comparing iso-octane (iC8) and iso-dodecane (iC12) in rapid compression machines reveal distinct differences in reactivity and ignition delay times, highlighting the importance of carbon chain length and branching on combustion behavior. bohrium.com A key finding in this area is the phenomenon of negative temperature coefficient (NTC) behavior, where the ignition delay time increases with temperature within a certain range. The structural features of different iso-dodecane isomers, including this compound, would be expected to influence the precise nature of this NTC regime.
Detailed chemical kinetic models are developed to simulate the combustion of these molecules, and experimental data from studies on representative isomers are essential for validating and refining these models. researchgate.net The study of such compounds helps elucidate the formation of intermediates and the critical reaction pathways that control autoignition, which is fundamental to designing more efficient and cleaner internal combustion engines.
Table 1: Comparative Combustion-Relevant Properties of Dodecane (B42187) Isomers
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Research Context |
|---|---|---|---|---|
| n-Dodecane | C12H26 | 170.34 | 216.3 | Jet fuel surrogate component wikipedia.org |
| Iso-octane (2,2,4-Trimethylpentane) | C8H18 | 114.23 | 99 | Reference fuel for octane (B31449) rating; comparative studies with iso-dodecane researchgate.netbohrium.com |
| Iso-dodecane (2,2,4,6,6-Pentamethylheptane) | C12H26 | 170.33 | 177.5 | Model compound for iso-alkane autoignition studies researchgate.netbohrium.comnist.gov |
| This compound | C12H26 | 170.33 | ~200-203 | Potential model compound due to its highly branched structure |
Reference Standard for Quantitative and Qualitative Analytical Method Development
In analytical chemistry, pure compounds serve as essential reference standards for the development and validation of methods for both identifying (qualitative) and measuring (quantitative) chemical substances. A pure sample of this compound can function as such a standard in chromatographic techniques.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for separating and identifying the individual components of complex hydrocarbon mixtures like petroleum products. labmanager.com In this context, a reference standard of this compound would be used to determine its specific retention time—the time it takes to travel through the GC column. This retention time is a characteristic property under defined analytical conditions and is a primary piece of data used for its identification in a mixture.
Furthermore, the mass spectrometer fragments molecules in a reproducible way, creating a unique mass spectrum that acts as a molecular fingerprint. The authenticated mass spectrum of this compound, obtained by injecting the pure standard, can be stored in a spectral library. This library is then used to confirm the identity of a peak with the corresponding retention time in the analysis of an unknown sample. For quantitative analysis, known concentrations of the standard are analyzed to create a calibration curve, which allows the determination of the exact amount of the compound in a sample.
Component in Complex Mixture Analysis and Characterization Studies
Highly branched alkanes, including the various isomers of dodecane, are known constituents of crude oil and refined petroleum products like diesel and jet fuel. nih.govstanford.edu The characterization of these complex mixtures is crucial for understanding fuel properties, assessing oil reserves, and for environmental analysis, such as in the case of oil spills. labmanager.com
Analytical techniques such as GC-MS are indispensable for unraveling the composition of these mixtures, which can contain thousands of individual compounds. wordpress.com While specific reports on the detection of this compound are not prominent in the literature, its presence is anticipated in any detailed analysis of C12 hydrocarbon fractions. The identification of specific isomers like this compound within these mixtures contributes to a more complete understanding of a fuel's composition, which in turn influences its bulk properties like cetane number, viscosity, and energy density. Advanced methods, such as tandem mass spectrometry (MS/MS), can be employed for isomer discrimination among co-eluting branched alkanes in geological and environmental samples. osti.gov
Potential in Advanced Materials and Polymer Synthesis
The application of simple, non-functionalized alkanes like this compound in the synthesis of advanced materials and polymers is not an established area of research. Saturated hydrocarbons are chemically inert due to their strong, nonpolar carbon-carbon and carbon-hydrogen bonds. This lack of reactivity makes them unsuitable as monomers or initiators for typical polymerization reactions, which require functional groups (e.g., double bonds, hydroxyl groups, etc.) to proceed. msu.edu
The synthesis of advanced polymers, including branched polymers, typically involves complex, functionalized monomers and specialized initiators or catalysts to control the polymer architecture. nih.govresearchgate.net In these contexts, alkanes primarily serve as non-reactive solvents for the polymerization process. Therefore, there is currently no documented research suggesting a direct role for this compound as a building block in polymer or advanced materials synthesis.
Role as a Chain-Terminating Agent in Polymerization Processes
In chain-growth polymerization, a chain transfer agent can react with a growing polymer radical, terminating that chain and initiating a new one. wikipedia.org This process is often used to control the molecular weight of the resulting polymer. google.com Common chain transfer agents are molecules with relatively weak bonds that can be readily cleaved, such as thiols or certain halogenated hydrocarbons. google.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2,4,6,6-Pentamethylheptane |
| Dodecane (n-dodecane) |
| Ethane |
| Iso-octane (2,2,4-trimethylpentane) |
| Propane |
Future Directions and Emerging Research Frontiers in 2,3,4,4,5 Pentamethylheptane Chemistry
Development of Novel and Sustainable Synthetic Routes for Complex Branched Alkanes
The synthesis of precisely structured, highly branched alkanes remains a significant challenge. Traditional methods often rely on petrochemical feedstocks and harsh reaction conditions. The future of this field is geared towards developing greener, more efficient, and sustainable synthetic pathways.
One promising area is the catalytic upcycling of waste materials. For instance, researchers are exploring one-pot processes to convert waste polyethylene (B3416737) into gasoline-range hydrocarbons with a high proportion of branched alkanes. researchgate.net These methods utilize multifunctional catalysts, such as sulfated zirconia-alumina, which possess both Lewis and Brønsted acid sites to facilitate isomerization and controlled cracking, achieving branched alkane selectivity as high as 90.1%. researchgate.net Another sustainable approach involves the use of biomass-derived feedstocks. researchgate.net Chemocatalytic methods are being investigated to convert bio-oils or carbohydrates into densely-branched isoalkanes suitable for renewable gasoline. researchgate.net
Furthermore, the development of novel catalytic systems for regioselective functionalization offers a pathway to build complex structures from simpler alkane precursors. Dual-catalyst systems, for example, can perform tandem reactions like dehydrogenation-isomerization-hydrosilylation in a single pot to convert linear alkanes into terminally functionalized products, which can then be elaborated into more complex branched structures. science.gov
Table 1: Emerging Sustainable Synthetic Strategies for Branched Alkanes
| Strategy | Feedstock | Key Process | Potential Product |
|---|---|---|---|
| Catalytic Upcycling | Waste Polyolefins | Isomerization & Cracking | Gasoline-range Isoalkanes |
| Biomass Conversion | Bio-oils, Carbohydrates | Chemocatalytic Refining | Renewable Gasoline |
Integration of Advanced In Situ Characterization with Real-Time Reaction Monitoring for Highly Branched Systems
Understanding the intricate mechanisms of alkane isomerization, cracking, and synthesis requires a detailed, time-resolved picture of the reacting system. Future research will heavily rely on the integration of advanced analytical techniques for in situ and real-time monitoring of reactions that produce or transform highly branched alkanes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this domain. rsc.orgmpg.de Recent advancements allow for the use of flow-NMR systems to monitor reaction progression and identify transient intermediates directly from the reaction vessel. rsc.org For complex mixtures containing various linear and branched isomers, two-dimensional (2D) NMR techniques like Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) are being employed. nih.govacs.org This method can discriminate and quantify different branched and linear alkanes even when confined within the porous structure of a catalyst, providing unprecedented insight into reaction mechanisms inside catalytic converters. nih.govacs.org
Beyond NMR, other spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are being integrated into continuous-flow reactors to provide real-time data on reaction kinetics and product formation. nih.govmt.com This combination of process analytical technology (PAT) with synthesis allows for rapid optimization of reaction conditions and a deeper understanding of the formation of complex structures like 2,3,4,4,5-pentamethylheptane. mt.com
Synergistic Experimental and Computational Approaches for Mechanistic Elucidation of Alkane Transformations
The elucidation of reaction mechanisms for the transformation of complex alkanes is greatly enhanced by combining experimental data with high-level computational modeling. This synergistic approach provides a more complete picture than either method could alone.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction pathways, calculating activation energies, and predicting the structure of transition states in alkane reactions. byu.edursc.org For example, DFT calculations have been used to explore the mechanisms of alkane dehydrogenation on metal surfaces and to understand the role of acid sites in isomerization over zeolite catalysts. researchgate.net These computational models can distinguish between different proposed mechanisms, such as radical vs. non-radical pathways in alkane oxidation. researchgate.net
When combined with experimental techniques, the predictive power of these models is magnified. For instance, researchers have used Synchrotron Vacuum Ultraviolet Photoionization Mass Spectroscopy (SVUV-PIMS) to detect gas-phase intermediates in the oxidative dehydrogenation of propane, while using DFT calculations to confirm that propene is generated on the catalyst surface. chemistryviews.org This integrated approach provides a clear mechanistic picture that can guide the design of more efficient and selective catalysts for the synthesis and transformation of highly branched alkanes. chemistryviews.org
Deeper Understanding of Environmental Transformation Dynamics and Long-Term Impacts of Branched Hydrocarbons
As highly branched alkanes are components of fuels and industrial lubricants, understanding their environmental fate is crucial. longdom.org Future research must focus on the detailed transformation dynamics and long-term ecological impacts of compounds like this compound.
When released into the environment, branched hydrocarbons undergo a series of weathering processes, including volatilization, dissolution, sorption to soil particles, and photo-oxidation. nih.gov However, due to their hydrophobicity and complex structure, highly branched alkanes can be more persistent than their linear counterparts. lyellcollection.orgresearchgate.net Their low water solubility and tendency to sorb onto soil organic matter can reduce their bioavailability to microorganisms, slowing down biodegradation, which is a major attenuation process for hydrocarbons. nih.govlyellcollection.org
Future studies will need to employ advanced analytical methods to track the degradation pathways of specific branched isomers in complex environmental matrices. This includes identifying the microbial communities and enzymatic pathways capable of breaking down these recalcitrant molecules. unit.no Furthermore, fugacity modeling, which predicts the partitioning and residence time of chemicals in different environmental compartments (air, water, soil, biota), will be essential for assessing the long-term exposure and potential risks associated with persistent branched hydrocarbons. nih.gov
Table 2: Key Environmental Processes for Branched Hydrocarbons
| Process | Description | Impact on this compound |
|---|---|---|
| Volatilization | Evaporation into the atmosphere. | Moderate, due to its boiling point. |
| Sorption | Binding to soil and sediment particles. | High, due to hydrophobicity, leading to persistence. nih.gov |
| Biodegradation | Breakdown by microorganisms. | Slow, as branching can hinder enzymatic attack. lyellcollection.org |
| Photo-oxidation | Chemical transformation by sunlight. | Potential for transformation at the soil or water surface. lyellcollection.org |
Exploration of New Functionalization Strategies and Applications in Interdisciplinary Scientific Fields
While alkanes are traditionally considered inert, the field of C-H bond activation and functionalization is opening new avenues for converting them into value-added chemicals. wikipedia.org Applying these strategies to complex branched alkanes like this compound could lead to novel molecules with unique properties for interdisciplinary applications.
Catalytic C-H functionalization allows for the selective replacement of a hydrogen atom with other functional groups. researchgate.net For example, transition-metal catalysts based on rhodium or iridium can selectively introduce ester or boryl groups onto an alkane backbone. science.govresearchgate.net This transforms a simple hydrocarbon into a versatile building block for the synthesis of specialty chemicals, polymers, or advanced materials. The unique three-dimensional structure of a highly branched backbone could impart desirable properties such as thermal stability, specific solubility, or viscosity to the resulting functionalized molecules.
The exploration of these new functionalization strategies could lead to applications in fields beyond traditional fuel chemistry. For instance, functionalized pentamethylheptane derivatives could be investigated as novel lubricants, components of advanced coatings, or precursors for new polymeric materials where the bulky, branched structure can be used to control material properties. science.gov The continued development of selective and efficient C-H functionalization catalysts is key to unlocking the potential of complex branched alkanes as advanced molecular scaffolds. byu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
